molecular formula C19H21Cl2N5O3 B2954179 7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione CAS No. 872628-00-7

7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione

Cat. No.: B2954179
CAS No.: 872628-00-7
M. Wt: 438.31
InChI Key: HTKOHZOQEKKTHG-UHFFFAOYSA-N
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Description

7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is a synthetic purine derivative characterized by a 3,4-dichlorophenylmethyl group at the 7-position, methyl groups at the 1- and 3-positions, and a morpholin-4-ylmethyl substituent at the 8-position of the purine-2,6-dione core.

Properties

IUPAC Name

7-[(3,4-dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N5O3/c1-23-17-16(18(27)24(2)19(23)28)26(10-12-3-4-13(20)14(21)9-12)15(22-17)11-25-5-7-29-8-6-25/h3-4,9H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKOHZOQEKKTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzyl chloride, 1,3-dimethyluric acid, and morpholine.

    Step 1: The 3,4-dichlorobenzyl chloride is reacted with 1,3-dimethyluric acid in the presence of a base (e.g., potassium carbonate) to form the intermediate 7-(3,4-dichlorophenylmethyl)-1,3-dimethylxanthine.

    Step 2: The intermediate is then reacted with morpholine in the presence of a suitable catalyst (e.g., palladium on carbon) under hydrogenation conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, 7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of diseases where modulation of purine pathways or specific receptor interactions is beneficial.

Industry

In industrial applications, this compound could be used in the development of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties make it a valuable candidate for various industrial processes.

Mechanism of Action

The mechanism of action of 7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a family of purine-2,6-dione derivatives modified at the 7-, 8-, and 3-positions. Key structural analogs and their differences are summarized below:

Compound Name Key Substituents Target/Activity
7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione 3,4-Dichlorophenylmethyl (C7), morpholin-4-ylmethyl (C8), methyl (C1, C3) Hypothesized NUDT5 inhibition (structural similarity to TH5427)
TH5427 (7-[[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-yl) 1,3,4-Oxadiazole-linked 3,4-dichlorophenyl (C7), piperazine (C8), methyl (C1, C3) NUDT5 inhibitor (ΔGbind = −9.2 kcal/mol; highest binding affinity in class)
CID 2990390 (7-(2-methoxyethyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione) 2-Methoxyethyl (C7), morpholin-4-ylmethyl (C8), methyl (C1, C3) Undisclosed target; structural emphasis on solubility (methoxyethyl group)
7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-purine-2,6-dione Benzyl (C7), piperazine (C8), methyl (C1, C3) NUDT5 inhibitor (lower binding affinity vs. TH5427; ΔGbind = −7.4 kcal/mol)

Binding Affinity and Target Engagement

  • TH5427 : This analog demonstrates superior binding to NUDT5 (ΔGbind = −9.2 kcal/mol) due to its 1,3,4-oxadiazole linker and piperazine group, forming a hydrogen bond with ARG51 . Its RMSD of 0.338 Å in redocking studies validates its stable interaction with the NUDT5 active site .
  • 7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-purine-2,6-dione : Exhibits reduced binding energy (−7.4 kcal/mol), likely due to the absence of the oxadiazole moiety, which limits π-π stacking and hydrophobic interactions .
  • Morpholin-4-ylmethyl vs. Piperazine Substituents: The primary compound replaces TH5427’s piperazine with a morpholine group.

Clinical and Pharmacological Implications

  • TH5427 : A lead candidate for breast cancer therapy, validated through molecular docking and dynamics studies .
  • Morpholine Derivatives : The primary compound and CID 2990390 are untested in NUDT5 assays but may offer improved pharmacokinetic profiles (e.g., blood-brain barrier penetration) due to morpholine’s polarity .
  • Methoxyethyl Analogs : CID 2990390’s 2-methoxyethyl group could enhance metabolic stability but may reduce target engagement due to steric bulk .

Biological Activity

The compound 7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione, also known by its CAS number 851940-02-8, is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H23ClN5O3C_{19}H_{23}ClN_{5}O_{3}, with a molecular weight of 404.9 g/mol. Its structure is characterized by a purine core substituted with a dichlorophenyl group and a morpholinyl side chain.

PropertyValue
CAS Number851940-02-8
Molecular FormulaC19H23ClN5O3C_{19}H_{23}ClN_{5}O_{3}
Molecular Weight404.9 g/mol

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .

The proposed mechanism involves the inhibition of specific signaling pathways critical for cancer cell survival and proliferation. The compound appears to interfere with the PI3K/Akt pathway, leading to decreased cell survival and increased apoptosis . Additionally, it may affect the NF-kB signaling pathway, which is often activated in cancer cells .

Anti-inflammatory Properties

In addition to its antitumor effects, the compound has demonstrated anti-inflammatory properties. Studies suggest that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This action may be beneficial in treating inflammatory diseases and conditions associated with chronic inflammation.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM .
    • Another study involving colorectal cancer cells indicated that the compound could significantly reduce tumor growth in xenograft models .
  • Anti-inflammatory Effects
    • In a murine model of arthritis, administration of the compound led to a marked reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

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